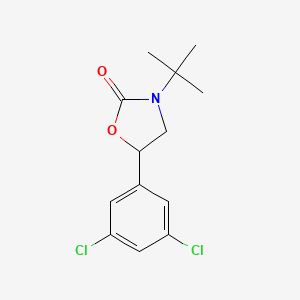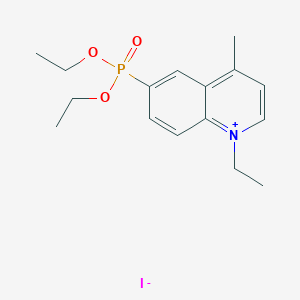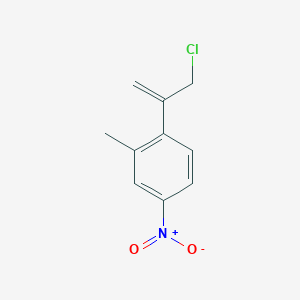
Benzo(f)quinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinoxalin-6-amine is a heterocyclic compound that features a fused benzene and pyrazine ring system with an amine group at the 6th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil under acidic conditions to form the quinoxaline core, followed by amination at the 6th position .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, nickel-catalyzed dehydrogenative coupling reactions starting from 2-aminobenzyl alcohol and diamines can be used to produce quinoxaline derivatives . These methods are favored for their mild reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo(f)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Halogenated quinoxalines and other substituted derivatives.
Applications De Recherche Scientifique
Benzo(f)quinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: Quinoxaline derivatives exhibit anticancer, antibacterial, and antiviral activities.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzo(f)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it can inhibit the activity of certain enzymes involved in cell proliferation. The presence of the amine group at the 6th position enhances its binding affinity to these targets, leading to effective inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Quinoxaline: A simpler analog without the amine group.
Benzimidazole: Another fused heterocycle with similar applications.
Quinoline: A related compound with a nitrogen atom in a different position.
Uniqueness: Benzo(f)quinoxalin-6-amine is unique due to the presence of the amine group at the 6th position, which significantly enhances its reactivity and binding properties compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
87790-98-5 |
|---|---|
Formule moléculaire |
C12H9N3 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
benzo[f]quinoxalin-6-amine |
InChI |
InChI=1S/C12H9N3/c13-10-7-11-12(15-6-5-14-11)9-4-2-1-3-8(9)10/h1-7H,13H2 |
Clé InChI |
QHDFNGJGLCLUGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=NC=CN=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)

![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)


amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)


dimethyl-](/img/structure/B14401881.png)
